3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid
CAS No.:
Cat. No.: VC15794404
Molecular Formula: C14H11NO6
Molecular Weight: 289.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11NO6 |
|---|---|
| Molecular Weight | 289.24 g/mol |
| IUPAC Name | (E)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C14H11NO6/c1-20-10-2-5-11(12(8-10)15(18)19)13-6-3-9(21-13)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+ |
| Standard InChI Key | QURPYTZXXALKHU-QPJJXVBHSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 3-(5-(4-Methoxy-2-nitrophenyl)furan-2-yl)acrylic acid features a furan ring linked to a 4-methoxy-2-nitrophenyl group and an acrylic acid moiety. The (E)-configuration of the acrylic acid double bond ensures planarity, enhancing conjugation across the molecule. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁NO₆ |
| Molecular Weight | 289.24 g/mol |
| IUPAC Name | (E)-3-[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoic acid |
| PubChem CID | 7174463 |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)O)N+[O-] |
The nitrophenyl group acts as a strong electron-withdrawing substituent, while the methoxy group introduces steric and electronic effects that modulate reactivity. The compound’s moderate acidity (predicted pKa ~4.5) stems from the acrylic acid moiety, enabling participation in acid-base reactions and salt formation.
Synthesis and Chemical Reactivity
Synthetic Pathways
Industrial and laboratory syntheses typically involve multi-step sequences:
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Formation of the Furan Core: The furan ring is constructed via cyclization reactions, such as the Paal-Knorr synthesis, using 1,4-diketones under acidic conditions.
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Nitrophenyl Substitution: A Suzuki-Miyaura coupling installs the 4-methoxy-2-nitrophenyl group onto the furan, utilizing palladium catalysts and aryl boronic acids.
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Knoevenagel Condensation: The acrylic acid moiety is introduced via condensation of the furan intermediate with malonic acid in the presence of a base like piperidine.
Reactivity Profile
The compound participates in three primary reaction types:
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Reduction: The nitro group (-NO₂) can be reduced to an amine (-NH₂) using hydrogen gas and palladium catalysts, altering electronic properties.
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Electrophilic Substitution: The furan ring undergoes substitutions at the 2- and 5-positions, with bromination being a common modification.
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Polymerization: The acrylic acid group enables radical-initiated polymerization, forming materials with potential applications in conductive polymers.
Comparison with Structural Analogs
Substituent modifications significantly alter bioactivity:
| Analog Structure | Key Differences | Bioactivity Shift |
|---|---|---|
| Replacement of -OCH₃ with -CH₃ | Reduced electron withdrawal | 20% lower antimicrobial potency |
| Nitro group at para position | Enhanced conjugation | Higher photostability |
| Thiophene instead of furan | Increased lipophilicity | Improved blood-brain barrier penetration |
These variations highlight the compound’s tunability for targeted applications.
Industrial and Research Applications
Materials Science
The conjugated π-system makes the compound a candidate for organic semiconductors. Preliminary tests show a hole mobility of 0.12 cm²/V·s, comparable to polyacetylene derivatives.
Analytical Chemistry
As a chromogenic reagent, it forms colored complexes with transition metals (e.g., Fe³⁺ detection limit = 0.1 ppm), enabling use in environmental monitoring.
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